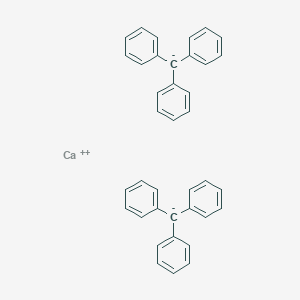
Calcium bis(triphenylmethanide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(triphenylmethanide) is an organometallic compound that features a calcium ion coordinated by two triphenylmethanide anions. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium bis(triphenylmethanide) can be synthesized through the reaction of calcium metal with triphenylmethane in the presence of a suitable solvent such as dimethoxyethane (DME). The reaction typically involves the formation of a calcium-triphenylmethanide complex, which is highly sensitive to air and moisture .
Industrial Production Methods
While there is limited information on the large-scale industrial production of calcium bis(triphenylmethanide), the synthesis generally follows similar principles as laboratory-scale preparation, with careful control of reaction conditions to ensure the purity and stability of the product.
Chemical Reactions Analysis
Types of Reactions
Calcium bis(triphenylmethanide) undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form calcium oxide and triphenylmethanol.
Reduction: Can be reduced by strong reducing agents to form calcium metal and triphenylmethane.
Substitution: Participates in substitution reactions where the triphenylmethanide anions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with calcium bis(triphenylmethanide) include oxygen, hydrogen, and various halogens. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions with moisture or air .
Major Products Formed
The major products formed from reactions involving calcium bis(triphenylmethanide) include calcium oxide, triphenylmethanol, and substituted calcium complexes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Calcium bis(triphenylmethanide) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of calcium bis(triphenylmethanide) involves the coordination of the calcium ion with the triphenylmethanide anions, which facilitates various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in electron transfer processes. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the ligands and the specific reaction environment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to calcium bis(triphenylmethanide) include other organometallic calcium complexes such as calcium bis(trimethylsilylamide) and calcium bis(phenylmethanide).
Uniqueness
Calcium bis(triphenylmethanide) is unique due to its specific coordination environment and the presence of triphenylmethanide ligands, which impart distinct reactivity and stability characteristics. Compared to other calcium organometallic compounds, it offers unique opportunities for studying the effects of bulky ligands on calcium coordination chemistry and reactivity .
Properties
CAS No. |
47807-09-0 |
|---|---|
Molecular Formula |
C38H30Ca |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
calcium;diphenylmethylbenzene |
InChI |
InChI=1S/2C19H15.Ca/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H;/q2*-1;+2 |
InChI Key |
MJGQOHCAUZKHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















